molecular formula C18H20BrNO6S B11363863 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11363863
M. Wt: 458.3 g/mol
InChI Key: YKNPJEUNKJXJLI-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromofuran ring, a dioxidotetrahydrothiophene group, and a methoxyphenoxyacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the bromination of furan to produce 5-bromofuran. This intermediate is then reacted with a suitable methylating agent to form the 5-bromofuran-2-ylmethyl group. The next step involves the introduction of the dioxidotetrahydrothiophene group through a series of reactions, including oxidation and cyclization. Finally, the methoxyphenoxyacetamide moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers can study the biological activity of this compound, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: Its chemical properties make it suitable for use in various industrial applications, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide include other bromofuran derivatives, dioxidotetrahydrothiophene-containing compounds, and methoxyphenoxyacetamide analogs.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool for researchers exploring new frontiers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H20BrNO6S

Molecular Weight

458.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H20BrNO6S/c1-24-15-4-2-3-5-16(15)25-11-18(21)20(10-14-6-7-17(19)26-14)13-8-9-27(22,23)12-13/h2-7,13H,8-12H2,1H3

InChI Key

YKNPJEUNKJXJLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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